![molecular formula C13H9NO2 B232213 8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)
8-Aminobenzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminobenzo[c]chromen-6-one, also known as 8-ABC, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of benzo[c]chromene and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Scientific Research Applications
8-Aminobenzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 8-Aminobenzo[c]chromen-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
8-Aminobenzo[c]chromen-6-one has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Aminobenzo[c]chromen-6-one in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the study of 8-Aminobenzo[c]chromen-6-one. One area of research could involve the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could involve the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential targets for therapeutic intervention.
properties
Molecular Formula |
C13H9NO2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
8-aminobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,14H2 |
InChI Key |
JAONNXSTACOXOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.